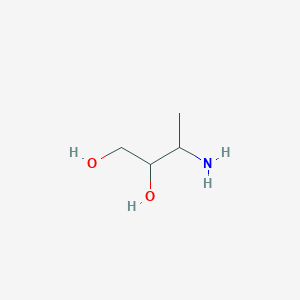

3-Aminobutane-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminobutane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-3(5)4(7)2-6/h3-4,6-7H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCXMWOWMBOMSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Amino Diols As Chiral Building Blocks in Organic Synthesis

Amino diols are organic compounds containing both an amino group and two hydroxyl groups. Their utility in organic synthesis is profound, largely due to their chirality and the presence of multiple functional groups. These features allow them to serve as versatile starting materials for the synthesis of a wide array of complex molecules.

Chiral building blocks are essential in modern organic synthesis, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. rsc.org The use of enantiomerically pure building blocks is a key strategy for constructing stereochemically defined molecules. rsc.org Amino diols, with their inherent chirality, are frequently employed for this purpose. acs.org They can be derived from natural sources, such as amino acids, or prepared through asymmetric synthesis. ull.es

The presence of amino and hydroxyl functionalities allows for a variety of chemical transformations. These groups can be selectively protected and modified, enabling the stepwise construction of intricate molecular frameworks. For instance, the amino group can be acylated or alkylated, while the hydroxyl groups can be oxidized, etherified, or esterified. This functional group compatibility makes amino diols highly valuable as intermediates in the synthesis of natural products, pharmaceuticals, and other biologically active compounds. acs.org

Furthermore, the 1,2- and 1,3-diol motifs present in these molecules are common structural features in many natural products and can act as precursors to other important functional groups. researchgate.net The spatial relationship between the amino and hydroxyl groups in amino diols also makes them excellent ligands for asymmetric catalysis, influencing the stereochemical outcome of chemical reactions. soton.ac.uk

An Overview of 3 Aminobutane 1,2 Diol and Its Stereoisomers in Academic Research

Chemical Synthesis Approaches

The construction of the this compound scaffold and related compounds can be achieved through several established and innovative chemical routes. These methods include the reduction of functionalized precursors, dihydroxylation of unsaturated systems, nucleophilic amination reactions, and the hydrogenation of nitrile-containing intermediates.

Reduction reactions are a cornerstone in the synthesis of amino diols, allowing for the conversion of carbonyl and other functionalities into the desired hydroxyl and amino groups.

The reduction of diketones is a direct method for preparing diols. chemistrysteps.com Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed to reduce the two carbonyl groups. chemistrysteps.comni.ac.rs While both are effective, their reactivity profiles differ. NaBH₄ is a milder reducing agent, often preferred for its selectivity, and typically reduces diketones to the corresponding diols. ni.ac.rsmasterorganicchemistry.com LiAlH₄ is a much stronger reducing agent and, depending on the substrate's structure and the reaction conditions, can lead to a mixture of products. ni.ac.rs For instance, the reduction of β-diketones with LiAlH₄ can yield not only the expected 1,3-diols but also products resulting from elimination reactions, such as unsaturated alcohols. ni.ac.rs

| Reducing Agent | Relative Reactivity | Typical Products from Diketones | Notes |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Mild | Primarily diols. ni.ac.rs | More selective; compatible with a wider range of solvents (e.g., alcohols). masterorganicchemistry.com |

| Lithium aluminum hydride (LiAlH₄) | Strong | Diols, unsaturated alcohols, and other elimination products. ni.ac.rs | Less selective; reacts violently with protic solvents like water and alcohols. rushim.ru |

A highly effective strategy for synthesizing vicinal amino alcohols involves the reduction of α-amino ketones. nih.gov These precursors already contain the crucial carbon-nitrogen bond, and the synthetic challenge lies in the stereoselective reduction of the ketone functionality. rsc.org The reduction can be accomplished using standard hydride reagents like NaBH₄ to yield the corresponding amino alcohol. nih.gov For greater stereochemical control, asymmetric reduction methods are employed. Catalytic asymmetric transfer hydrogenation, for example, can reduce unprotected α-amino ketones to chiral 1,2-amino alcohols with high yields and excellent enantioselectivity by using specific ruthenium–diamine catalysts. acs.org This approach is valuable for producing enantiomerically pure compounds, which are critical in pharmaceutical applications. acs.orgthieme-connect.com

The dihydroxylation of alkenes provides a powerful route to vicinal diols from unsaturated precursors. chemistrysteps.com This reaction involves the addition of two hydroxyl groups across a carbon-carbon double bond. The key reagents for this transformation are osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄), both of which typically result in syn-dihydroxylation, meaning both hydroxyl groups are added to the same face of the double bond. pearson.comchemistrysteps.com

OsO₄ is highly selective and efficient, but it is also toxic and expensive. chemistrysteps.com To mitigate these issues, it is often used in catalytic amounts in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO). chemistrysteps.comnumberanalytics.com Cold, alkaline KMnO₄ can also be used for syn-dihydroxylation. masterorganicchemistry.com However, KMnO₄ is a very strong oxidizing agent, and if the reaction is not performed under carefully controlled cold and basic conditions, it can lead to over-oxidation and cleavage of the carbon-carbon bond of the newly formed diol. chemistrysteps.comchemistrysteps.com

| Reagent | Stereochemistry | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Osmium Tetroxide (OsO₄) | Syn-addition pearson.com | Often used catalytically with a co-oxidant (e.g., NMO). chemistrysteps.com | High yields, high selectivity, less prone to over-oxidation. chemistrysteps.commasterorganicchemistry.com | Highly toxic and expensive. chemistrysteps.com |

| Potassium Permanganate (KMnO₄) | Syn-addition quora.com | Cold, alkaline (basic) solution. chemistrysteps.com | Inexpensive and readily available. chemistrysteps.com | Can cause oxidative cleavage if not carefully controlled; yields can be lower. chemistrysteps.commasterorganicchemistry.com |

Amination reactions offer a direct method for introducing the amino group to form an amino alcohol. A classic approach is the reaction of an amine with a chlorohydrin precursor. nih.govsfu.ca In this nucleophilic substitution reaction, the amine attacks the carbon bearing the chlorine atom, displacing the chloride and forming the C-N bond. This method is used in the synthesis of various amino alcohols. For example, the reaction of an enantiopure chlorohydrin with an amine like isopropylamine (B41738) can produce the corresponding chiral amino alcohol with retention of stereochemistry at the hydroxyl-bearing carbon. ntnu.no The choice of amine and reaction conditions can be tailored to produce primary, secondary, or tertiary amino alcohols. google.com

The catalytic reduction of nitriles is a well-established and industrially important method for synthesizing primary amines. researchgate.nettib.eu This approach can be adapted to produce amino alcohols by starting with a precursor that contains both a nitrile and a hydroxyl group, such as a cyanohydrin. The hydrogenation of the nitrile group (C≡N) to a primary amine (-CH₂NH₂) is typically carried out using molecular hydrogen (H₂) in the presence of a metal catalyst. nih.gov

A significant challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amines as side products. researchgate.net Selectivity for the desired primary amine can be enhanced by careful selection of the catalyst and reaction conditions. nih.gov For example, using a sponge or Raney cobalt catalyst in the presence of additives like lithium hydroxide (B78521) has been shown to improve the selectivity for the primary amine product. google.com

Hydrolysis of Nitriles Followed by Reduction

The conversion of nitriles is a fundamental transformation in organic synthesis for producing primary amines. The process typically involves the reduction of the nitrile group (C≡N) to an amino group (-CH₂NH₂). While the outline specifies hydrolysis followed by reduction, the direct conversion of a nitrile to a carboxylic acid via hydrolysis and subsequent reduction of the acid does not yield an amine. chemistrysteps.com A more chemically conventional pathway for amine synthesis is the direct reduction of the nitrile functionality. libretexts.orgorganic-chemistry.org

This reduction can be accomplished using various reagents and conditions. A common method is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org In this reaction, a hydride nucleophile attacks the electrophilic carbon of the nitrile, eventually forming a dianion which, upon the addition of water, yields the primary amine. libretexts.org Alternatively, catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is a widely used industrial method. libretexts.org

For the synthesis of a compound like this compound, this strategy would necessitate a starting material that contains a nitrile group as well as hydroxyl groups or their protected equivalents. For instance, the reduction of a cyanohydrin derivative or a similar precursor containing both nitrile and hydroxyl functionalities would be a viable route to an amino diol. The reaction conditions can often be selected to be mild enough to preserve the stereochemical integrity of existing chiral centers within the molecule.

Table 1: Comparison of Common Nitrile Reduction Methods

| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation |

|---|---|---|

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Hydrogen Gas (H₂) |

| Catalyst | None (stoichiometric) | Pd/C, Raney Ni, etc. |

| Conditions | Typically in ethereal solvents (e.g., THF, Et₂O) | Varies (mild to high pressure/temperature) |

| Compatibility | Highly reactive; may reduce other functional groups | Can be tuned for selectivity |

| Scale | Laboratory scale | Laboratory and industrial scale |

One-Pot Melt Polycondensation with Dicarboxylic Acids

One-pot synthesis represents an efficient strategy for creating complex polymers by minimizing sequential reaction, purification, and isolation steps. The one-pot melt polycondensation of amino diols with dicarboxylic acids is a powerful method for producing imide-containing polyesters. researchgate.net This process combines esterification, imidization, and molecular chain propagation in a single reaction vessel, offering a direct route to polymers with desirable properties. researchgate.net

In a typical procedure, an amino diol and a dicarboxylic acid are heated together. The reaction proceeds through the formation of amide and ester linkages, followed by an imidization step where the amino and carboxyl groups react to form a stable imide ring. This approach has been shown to successfully produce high molecular weight polyesters with a wide range of glass transition temperatures and mechanical properties. researchgate.net The structure and properties of the final polymer can be programmed by carefully selecting the amino diol and dicarboxylic acid monomers. researchgate.net

Table 2: Examples of Imide-Containing Polyesters from Amino Diols

| Amino Diol | Dicarboxylic Acid | Resulting Polymer | Molecular Weight (Mw, kDa) | Glass Transition Temp. (Tg, °C) |

|---|---|---|---|---|

| 3-Amino-1,2-propanediol | Adipic Acid | P(2a3a) | 110.8 | -24.6 |

| 2-Aminopropane-1,3-diol | Adipic Acid | P(2a3b) | 75.3 | 47.9 |

| 3-Amino-1,2-propanediol | Suberic Acid | P(2b3a) | 88.5 | -27.8 |

Data sourced from a study on one-pot synthesis of imide-containing polyesters. researchgate.net

Stereoselective Synthesis Strategies

Achieving stereochemical control is paramount when synthesizing chiral molecules like this compound. Stereoselective strategies ensure the formation of a specific enantiomer or diastereomer, which is crucial for applications in pharmacology and materials science.

Chiral Catalysis for Enantiocontrol

Chiral catalysis is a cornerstone of asymmetric synthesis, where a small amount of a chiral catalyst directs a reaction to produce a large excess of one enantiomer. In the context of amino diols, chiral catalysts can be used to control the stereochemistry of key bond-forming reactions.

An innovative approach involves using the amino diols themselves as chiral inducers. For example, enantiopure (R)-4-aminobutane-1,2-diol and its (S)-enantiomer have been used to induce helical chirality in supramolecular polymers. mdpi.com These resulting helical polymers then function as supramolecular chiral catalysts. When applied to reactions like intermolecular olefin cyano-trifluoromethylation, these polymer catalysts exhibit high efficiency and enantioselectivity. mdpi.com Interestingly, the stereoselectivity of these supramolecular catalysts does not always depend directly on the concentration of the chiral inducer, suggesting a complex mechanism of chirality transfer and amplification. mdpi.com

Table 3: Enantioselectivity of Supramolecular Catalysts

| Catalyst System | Chiral Inducer | Inducer Mole Fraction (%) | Product Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| (P)-Helix1 | (S)-4-aminobutane-1,2-diol | 4 | - | High |

| (P)-Helix | - | - | - | up to 84 |

| (M)-Helix | (R)-4-aminobutane-1,2-diol | - | up to 89 | - |

| (M)-Helix3 | (R)-4-aminobutane-1,2-diol | 14 | - | Excellent |

Data from a study on supramolecular chiral induction and asymmetric catalysis. mdpi.com

Asymmetric Induction in Substrate-Controlled Reactions

Substrate-controlled asymmetric induction is a strategy where the stereochemistry of the final product is dictated by a chiral center already present in the starting material. mdpi.comnih.govresearchgate.net This "chiral pool" approach leverages readily available, enantiomerically pure natural products like terpenes or amino acids to synthesize complex target molecules. mdpi.comnih.gov

A specific example is the synthesis of regioisomeric monoterpene-based 3-amino-1,2-diols. nih.gov Starting from (-)-8,9-dihydroperillic alcohol, a derivative of the monoterpene perillaldehyde, a series of transformations including an Overman rearrangement and dihydroxylation using an osmium tetroxide (OsO₄)/N-methylmorpholine N-oxide (NMO) system leads to a mixture of aminodiol diastereoisomers. nih.gov The stereochemistry of the starting terpene controls the facial selectivity of the dihydroxylation step, resulting in a predictable ratio of diastereomeric products, which can then be separated. nih.gov

Table 4: Diastereomer Distribution in Substrate-Controlled Dihydroxylation

| Starting Material | Reaction | Product | Diastereomer Ratio |

|---|---|---|---|

| Protected Enamine from (-)-8,9-dihydroperillic alcohol | Dihydroxylation (OsO₄/NMO) | Protected Aminodiol Isomers | 71 : 16 : 13 |

Data from a study on the synthesis of perillaldehyde-based aminodiols. nih.gov

Stereoselective Aminohydroxylation Processes

Stereoselective aminohydroxylation is a powerful reaction that installs both an amino group and a hydroxyl group across a carbon-carbon double bond in a single, stereocontrolled step. This method is highly valuable for the synthesis of vicinal amino alcohols. beilstein-journals.orgnih.govbeilstein-journals.org

A common variant of this reaction starts with allylic carbamates and uses potassium osmate (K₂OsO₂(OH)₄) as a catalyst. beilstein-journals.orgnih.govbeilstein-journals.org This process has been successfully applied to the synthesis of pinane-based 2-amino-1,3-diols, which are regioisomers of 3-amino-1,2-diols. For instance, isopinocarveol, derived from (−)-α-pinene, can be converted into an allylic carbamate. beilstein-journals.org Subsequent treatment with the osmium catalyst leads to a stereoselective aminohydroxylation, forming a pinane-fused oxazolidin-2-one, which is a protected form of the amino diol. beilstein-journals.orgbeilstein-journals.org The inherent chirality of the pinane (B1207555) skeleton directs the approach of the reagent, leading to a high degree of stereocontrol in the final product. beilstein-journals.org

Deracemization Techniques (e.g., enzymatic hydrolysis with Mitsunobu inversion)

Deracemization is an elegant process that converts a racemic mixture (a 50:50 mix of both enantiomers) into a single, pure enantiomer, thereby achieving a theoretical yield of 100%. This is more efficient than kinetic resolution, which has a maximum yield of 50% for a single enantiomer. mdpi.com

A notable chemoenzymatic deracemization strategy has been developed for 1,2-diol derivatives, which can be adapted for amino diols. researchgate.net This method combines the high stereoselectivity of an enzyme with a classic chemical inversion reaction. The process involves two sequential steps in one pot: researchgate.net

Enzymatic Hydrolysis: A racemic mixture of an acetylated diol monotosylate is treated with a lipase (B570770) enzyme. The lipase selectively hydrolyzes the acetate (B1210297) group of one enantiomer (e.g., the (S)-acetate) to produce an alcohol (the (S)-alcohol), leaving the other enantiomer (the (R)-acetate) untouched.

Mitsunobu Inversion: Without separating the components, Mitsunobu reagents are added to the mixture. This causes a stereochemical inversion of the newly formed alcohol (the (S)-alcohol), converting it into the other enantiomer of the acetate (the (R)-acetate).

The final result is the conversion of the entire racemic starting material into a single enantiomer of the product. researchgate.net The use of a polymer-bound triphenylphosphine, a Mitsunobu reagent, simplifies the process by allowing for easy removal of the reagent and its by-products through simple filtration. researchgate.net

Biocatalytic Synthesis Routes

Biocatalytic routes offer significant advantages for the synthesis of chiral amino alcohols, providing high regio-, chemo-, and stereoselectivity under mild operating conditions. nih.gov These enzymatic methods often bypass the need for cumbersome protecting-group strategies that are common in traditional organic synthesis. nih.govnih.gov

Enzyme-Catalyzed Stereoselective Transformations

D-fructose-6-phosphate aldolase (B8822740) (FSA) and its engineered variants are key enzymes in the biocatalytic synthesis of chiral diols through asymmetric cross-aldol additions. nih.govresearchgate.net FSA catalyzes the stereoselective addition of a nucleophile to an aldehyde electrophile, creating up to two new chiral centers with a high degree of control. csic.es

Variants of FSA have been developed to broaden the substrate scope beyond its natural substrates. For instance, structure-guided mutagenesis has yielded FSA variants capable of utilizing a range of para- and meta-substituted arylated aldehydes. nih.gov Furthermore, specific variants, such as FSA D6H and D6Q, have been shown to catalyze the aldol (B89426) addition of simple aliphatic ketones like propanone and cyclopentanone, as well as ethanal, to hydroxyaldehydes. acs.org This expansion of nucleophile compatibility is a significant breakthrough, as wild-type aldolases are typically highly specific for their nucleophilic substrates. csic.es

In one study, FSA variants were used to catalyze the aldol addition of aldehydes with donor molecules like hydroxyacetone (B41140) (HA), dihydroxyacetone (DHA), or hydroxybutanone (HB), yielding the corresponding aldol adducts with conversions ranging from 14% to 86%. researchgate.net These aldol products can then serve as substrates for subsequent enzymatic transformations to produce amino diols. nih.gov

| Enzyme Variant | Nucleophile | Electrophile | Product Configuration | Reference |

| FSA D6H/D6Q | Propanone, Cyclopentanone, Ethanal | 3-Hydroxypropanal (B37111), (S)- or (R)-3-hydroxybutanal | High dr (97:3), >95% ee | acs.org |

| FSA (Wild Type & Variants) | Hydroxyacetone (HA), Dihydroxyacetone (DHA), Hydroxybutanone (HB) | Various Aldehydes (1-6) | 3S,4R (with HA, DHA), 4S,5R (with HB) | researchgate.net |

| FSA (Engineered) | Glycolaldehyde | N-carbobenzyloxyaminoaldehydes | D-threo configured aldol adduct | researchgate.net |

Table 1: Examples of D-fructose-6-phosphate aldolase (FSA) variants in biocatalytic aldol reactions.

Imine reductases (IREDs) are a class of enzymes that catalyze the stereoselective reduction of imines to form chiral amines. nih.gov They are particularly useful in the final step of amino diol synthesis, converting a dihydroxy ketone intermediate into the desired product. nih.govacs.org

A metagenomic library screening identified IRED-259 as a highly effective catalyst for the reductive amination of various aldol adducts. nih.govresearchgate.net In a study, a panel of 384 IREDs was screened, and IRED-259 demonstrated high conversion rates for several substrates. For example, it achieved 92% conversion for one aldol adduct and 65% for another when using cyclopropylamine (B47189) as the amine donor. acs.org

The reaction conditions for IRED-259-mediated reductive aminations have been optimized. High concentrations of the amine donor were found to favor high conversions. For instance, using 200 mM cyclopropylamine with 5 mM of the aldol substrate and 2 mg/mL of IRED-259 lysate resulted in over 90% yield. acs.org

| Aldol Adduct | Amine Donor | Enzyme | Conversion (%) | Reference |

| 1a | Cyclopropylamine | IRED-259 | 94 | acs.org |

| 1b | Cyclopropylamine | IRED-259 | 92 | acs.org |

| 1c | Cyclopropylamine | IRED-259 | 65 | acs.org |

Table 2: Reductive amination of aldol adducts catalyzed by IRED-259.

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are versatile biocatalysts for the synthesis of chiral amines from prochiral ketones. mdpi.com Unlike α-transaminases, which require an α-ketoacid, ω-TAs can accept a broader range of substrates, including ketones without a carboxylic acid group. rsc.orgmdpi.com The mechanism involves a ping-pong bi-bi kinetic model where the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor mediates the transfer of an amino group from a donor to the ketone substrate. mdpi.com

Engineered ω-transaminases have been developed to overcome limitations in substrate scope and stereoselectivity. For example, an ω-transaminase from Chromobacterium violaceum (DSM30191) was identified and used to convert (3S)-1,3-dihydroxypentan-2-one to (2S,3S)-2-aminopentane-1,3-diol with isopropylamine as the amine donor. acs.orgacs.org In another instance, the enantioselectivity of the ω-transaminase ATA117 was successfully inverted through structure-guided engineering to produce a key intermediate for the antibiotic florfenicol. acs.org

Transaminases can be employed in various synthetic strategies, including the kinetic resolution of racemic amines, asymmetric synthesis from prochiral ketones, and the deracemization of racemic amines. mdpi.com

| Enzyme | Substrate | Amine Donor | Product | Reference |

| ω-TAm from Chromobacterium violaceum | (3S)-1,3-dihydroxypentan-2-one | Isopropylamine | (2S,3S)-2-aminopentane-1,3-diol | acs.orgacs.org |

| Engineered ATA117 | 4-(methylsulfonyl)benzaldehyde derived hydroxyketone | - | (1R,2R)-p-methylsulfonyl phenylserinol | acs.org |

| ω-TAm from Vibrio fluvialis | 3-hydroxy-2-butanone (acetoin) | - | Chiral 2-amino-1,3-diols | acs.org |

Table 3: Examples of transaminase-mediated synthesis of chiral amino alcohols.

Transketolases (TKs) are thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes that catalyze the reversible transfer of a two-carbon ketol unit from a donor substrate to an acceptor aldehyde. mdpi.comacademie-sciences.fr This C-C bond formation is a key step in the synthesis of various chiral α-hydroxyketones, which are precursors to amino diols. academie-sciences.fr

An engineered variant of Escherichia coli transketolase (D469T) has been utilized for the asymmetric synthesis of (3S)-1,3-dihydroxypentan-2-one from the achiral substrates propanal and hydroxypyruvate. acs.orgacs.org This ketol product was then converted to the corresponding amino diol using a transaminase. acs.orgacs.org

In another example, a thermostable transketolase from Geobacillus stearothermophilus has been explored for its broad substrate scope. academie-sciences.fr The use of hydroxypyruvic acid (HPA) as the ketol donor makes the reaction nearly irreversible due to the release of carbon dioxide, driving the synthesis towards the desired product. academie-sciences.fr

Multi-Enzyme Cascade Approaches for Chiral Amino Alcohol Production

A prominent example is the two-step biocatalytic cascade combining a D-fructose-6-phosphate aldolase (FSA) variant and an imine reductase (IRED). nih.govresearchgate.net In this approach, the FSA variant first catalyzes an aldol addition to form a dihydroxy ketone, which is then reductively aminated by the IRED to yield the final amino diol. nih.gov This two-step, one-pot process avoids the need for intermediate isolation and purification. nih.govresearchgate.net

Another powerful cascade involves the coupling of a transketolase (TK) and a transaminase (TA). nih.govresearchgate.net This system has been used to synthesize (2S,3R)-2-amino-1,3,4-butanetriol (ABT), a building block for protease inhibitors. nih.gov The TK catalyzes the formation of an α-hydroxyketone, which is then aminated by the TA. mdpi.comnih.gov This cascade has been successfully implemented in a continuous-flow microreactor system, achieving full conversion of the starting material. nih.gov

Furthermore, a three-enzyme cascade involving two transaminases and one transketolase has been developed for the synthesis of ABT from serine, pyruvate, and glycolaldehyde. researchgate.net An alternative two-step recycling cascade uses serine as the amine donor for the transaminase-catalyzed amination of erythrulose (B1219606) (produced by the transketolase), simultaneously synthesizing ABT and hydroxypyruvate (HPA). researchgate.net

| Cascade Type | Enzymes | Substrates | Product | Key Features | Reference |

| Two-Step Cascade | FSA variant, IRED-259 | Aldehydes, Hydroxy ketones, Amines | Amino diols/polyols | One-pot, no intermediate isolation | nih.govresearchgate.net |

| TK-TA Cascade | Transketolase, Transaminase | Propanal, Hydroxypyruvate, Isopropylamine | (2S,3S)-2-aminopentane-1,3-diol | Rapid, preparative-scale synthesis | acs.orgacs.org |

| TK-TA Cascade | Transketolase, Transaminase | Glycolaldehyde, Hydroxypyruvate, Amine donor | (2S,3R)-2-amino-1,3,4-butanetriol (ABT) | Full conversion in continuous flow | nih.gov |

| Three-Enzyme Cascade | 2 Transaminases, 1 Transketolase | Serine, Pyruvate, Glycolaldehyde | (2S,3R)-2-amino-1,3,4-butanetriol (ABT) | Sequential reaction | researchgate.net |

| Two-Enzyme Recycling Cascade | Transaminase, Transketolase | Serine, Glycolaldehyde | ABT and Hydroxypyruvate (HPA) | Sustainable, cost-effective | researchgate.net |

Table 4: Multi-enzyme cascade approaches for chiral amino alcohol synthesis.

Biocatalytic Resolution of Racemic Mixtures

The synthesis of enantiomerically pure amino diols often results in racemic mixtures, necessitating effective resolution strategies. Biocatalytic kinetic resolution has emerged as a powerful and environmentally benign method for separating these stereoisomers. mdpi.comrsc.org This technique leverages the high stereoselectivity of enzymes, such as lipases and transaminases, to selectively catalyze a reaction on one enantiomer in a racemic pair, allowing for the separation of the unreacted, enantiopure substrate from the transformed product. mdpi.comrsc.org

Lipases are frequently employed for the resolution of racemic amino alcohols and their derivatives. The strategy typically involves the acylation or deacylation of the amino or hydroxyl groups. For instance, in the resolution of a related compound, (2R,3S)-2-aminobutane-1,3-diol, Candida antarctica lipase B (CALB) has been used to selectively hydrolyze the (2S,3R)-ethyl ester derivative, leaving the desired (2R,3S)-enantiomer untouched. This method has been reported to achieve high yields and enantiomeric excess (ee). Another lipase, Amano PS from Burkholderia cepacia, has been successfully used in the resolution of dioxepane intermediates in the synthesis of protected 3-aminobutane-1,2,4-triol (B1231360) (ABT). rsc.org

ω-Transaminases (ω-TAs) offer another versatile approach for the kinetic resolution of racemic amino alcohols. mdpi.com These enzymes catalyze the transfer of an amino group from an amine to a keto acceptor, such as pyruvate. In a resolution context, a stereoselective ω-TA will preferentially deaminate one enantiomer of the racemic amino alcohol, converting it into the corresponding hydroxy ketone, while the other enantiomer remains unreacted. Researchers have characterized ω-TAs from various microbial sources, such as Pseudomonas putida, which show activity towards amino alcohols like 2-amino-2-phenylethanol (B122105) and 2-aminobutan-1-ol. mdpi.com The selection of an enzyme with the appropriate stereopreference is crucial for isolating the desired enantiomer with high purity.

Table 1: Examples of Enzymes Used in Biocatalytic Resolution of Amino Alcohols

| Enzyme | Source Organism | Substrate Type | Resolution Principle | Reference |

|---|---|---|---|---|

| Lipase B | Candida antarctica | Ester derivative of 2-aminobutane-1,3-diol | Selective hydrolysis | |

| Amano PS Lipase | Burkholderia cepacia | Dioxepane intermediates for ABT | Resolution | rsc.org |

| ω-Transaminase | Pseudomonas putida | Racemic amino alcohols | Enantioselective deamination | mdpi.com |

| (R)-ω-Transaminase | Capronia semiimmersa | Racemic amines | Enantioselective deamination | mdpi.com |

Enzyme Engineering and Directed Evolution for Enhanced Selectivity and Substrate Scope

While naturally occurring enzymes provide a valuable toolbox for biocatalysis, their properties are often not optimal for industrial applications involving non-natural substrates or harsh reaction conditions. Enzyme engineering, particularly through directed evolution, has become an indispensable tool for tailoring biocatalysts with improved activity, stability, and selectivity, and for broadening their substrate scope. mdpi.comscispace.com

Directed evolution mimics the process of natural selection in a laboratory setting. It involves creating a large library of enzyme variants through random mutagenesis and/or gene recombination, followed by a high-throughput screening or selection process to identify mutants with the desired improvements. scispace.com This iterative process has been successfully applied to enhance the synthesis of amino diols. For example, a benzaldehyde (B42025) lyase from Herbiconiux sp. was engineered via directed evolution to catalyze the coupling of 3-hydroxypropanal and formaldehyde (B43269), a key step in a chemoenzymatic route to 2-aminobutane-1,4-diol. aminer.org

In another instance, mutants of L-allo-threonine aldolase were created to improve the stereoselective production of (2R,3S)-2-aminobutane-1,3-diol. Site-directed mutagenesis leading to the H128Y/S292R double mutant resulted in an 8.4-fold increase in activity. Similarly, directed evolution has been used to develop ketoreductases with enhanced stability and productivity (a 2,000-fold improvement) for the synthesis of chiral alcohol intermediates. mdpi.com This demonstrates the power of enzyme engineering to overcome limitations such as low catalytic efficiency and narrow substrate specificity, thereby enabling the efficient synthesis of a wider range of complex chiral molecules, including various amino diols. nih.gov

Chemical Transformations and Derivatization Studies of 3 Aminobutane 1,2 Diol

Fundamental Reaction Pathways

The fundamental reactivity of 3-aminobutane-1,2-diol is governed by the characteristic reactions of its amino and hydroxyl groups. These include oxidation of the alcohols, nucleophilic reactions of the amine, and substitution of the hydroxyl groups.

Oxidation Reactions (e.g., to corresponding carbonyl compounds)

The primary and secondary alcohol moieties of this compound can undergo oxidation to yield corresponding carbonyl compounds. The specific product depends on the oxidizing agent used and which hydroxyl group reacts. Milder, chemoselective methods can target the oxidation of alcohols without affecting the amino group. For instance, systems using trichloroisocyanuric acid with catalytic TEMPO are known to efficiently oxidize β-amino alcohols to the corresponding α-amino aldehydes at room temperature. nih.gov

Furthermore, as a vicinal diol (glycol), this compound is susceptible to oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. masterorganicchemistry.comwikipedia.org This reaction breaks the C2-C1 bond, yielding two smaller carbonyl-containing fragments. Reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) are specific for this transformation. wikipedia.org

| Reaction Type | Reagent(s) | Potential Product(s) from this compound |

| Selective Oxidation | Trichloroisocyanuric acid/TEMPO | 3-Amino-2-hydroxybutanal or 3-Amino-1-hydroxy-2-butanone |

| Oxidative Cleavage | Periodic acid (HIO₄) | Acetaldehyde and Aminoacetaldehyde |

Reduction Reactions (e.g., to amines or alcohols)

Reduction reactions are not a common pathway for this compound under typical laboratory conditions. The amine and alcohol functional groups are already in a reduced state. Further reduction would necessitate harsh conditions capable of cleaving C-O or C-N bonds, a process known as hydrogenolysis, which would lead to the decomposition of the molecule rather than a simple, predictable transformation. Therefore, this pathway is generally not considered a fundamental transformation for this compound.

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group in this compound contains a lone pair of electrons on the nitrogen atom, making it an effective nucleophile. It can readily react with various electrophiles to form new carbon-nitrogen bonds. A common example is the reaction with halogenoalkanes (alkyl halides), where the amine attacks the electrophilic carbon of the halide, displacing the halide ion. chemguide.co.uk This initial reaction forms a secondary amine. If excess halogenoalkane is present, the reaction can proceed further to form tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.uk Similarly, the amino group can react with acyl chlorides or anhydrides in an acylation reaction to form amides.

| Reaction Type | Electrophile Example | Product Class |

| N-Alkylation | Bromoethane (CH₃CH₂Br) | Secondary Amine (N-ethyl-3-aminobutane-1,2-diol) |

| N-Acylation | Acetyl chloride (CH₃COCl) | Amide (N-(1,2-dihydroxybutan-3-yl)acetamide) |

Substitution of Hydroxyl Groups

The hydroxyl groups in this compound are poor leaving groups, making direct nucleophilic substitution difficult. libretexts.org To facilitate substitution, a hydroxyl group must first be converted into a better leaving group. One common strategy is to react the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. This converts the hydroxyl group into a tosylate group, which is an excellent leaving group and can be readily displaced by a wide range of nucleophiles (e.g., azide (B81097), cyanide). nih.gov

Alternatively, in the presence of a strong acid (e.g., HBr), the hydroxyl group can be protonated to form an alkyloxonium ion (-OH₂⁺). libretexts.org The resulting water molecule is a good leaving group and can be displaced by the conjugate base of the acid (e.g., Br⁻) in a nucleophilic substitution reaction. libretexts.org

| Reaction Stage | Reagent(s) | Intermediate/Product |

| Activation | p-Toluenesulfonyl chloride | Tosylate ester of this compound |

| Substitution | Sodium azide (NaN₃) | Azido derivative |

| Activation | Concentrated Hydrobromic acid (HBr) | Alkyloxonium ion |

| Substitution | Bromide ion (Br⁻) | Bromo derivative |

Synthesis of Advanced Derivatives for Research Applications

The multifunctional nature of this compound makes it a valuable monomer for the synthesis of advanced polymers with tailored properties.

Formation of Imide-Containing Polyesters from Amino Diols

Amino diols are key monomers in the one-pot synthesis of imide-containing polyesters, a class of polymers that combines the desirable properties of both polyesters and polyimides. researchgate.net In this process, an amino diol like this compound is reacted with a dicarboxylic acid via melt polycondensation. researchgate.net The reaction proceeds through two main transformations occurring concurrently: esterification between the diol's hydroxyl groups and the carboxylic acid groups, and imidization involving the amino group. The amino group first reacts with a carboxylic acid to form an amide, which subsequently undergoes intramolecular cyclization to form a stable imide ring, releasing water. researchgate.net This method allows for the creation of high molecular weight polymers with programmable structures and a wide range of glass transition temperatures. researchgate.net

| Monomers | Polymerization Method | Key Reactions | Resulting Polymer Class |

| Amino diol, Dicarboxylic acid | Melt Polycondensation | Esterification, Amidation, Imidization | Imide-containing Polyester researchgate.net |

O-Glycosylated Derivative Formation through Degradation Processes

The formation of O-glycosylated derivatives of this compound via degradation processes is a complex transformation rooted in the chemistry of the Maillard reaction. sandiego.edunih.gov This non-enzymatic browning reaction occurs between the amino group of a compound and the carbonyl group of a reducing sugar. nih.gov The initial step involves the condensation of the amine and the sugar, forming an unstable Schiff base, which then rearranges into a more stable ketoamine known as an Amadori product. biosyn.comwikipedia.org

While the primary reaction involves the amino group, subsequent degradation of these Amadori products under thermal processing or physiological conditions can generate a cascade of highly reactive intermediates, including smaller, reactive carbonyl species. nih.govmdpi.comresearchgate.net These degradation products, such as dicarbonyls and other sugar fragments, are capable of further reactions. sandiego.eduresearchgate.net It is through the reaction of these secondary carbonyl species with the hydroxyl groups of the original amino alcohol (or other molecules) that O-glycosylated derivatives could theoretically be formed.

The degradation of Amadori compounds is accelerated by factors such as pH and the presence of phosphate. nih.govnih.gov The process can lead to the formation of various reactive molecules, including 3-deoxyglucosone, which can propagate further reactions. nih.gov Although direct studies detailing the O-glycosylation of this compound through this specific pathway are not extensively documented, the established principles of the Maillard reaction and Amadori product degradation provide a plausible chemical basis for such a transformation. wur.nl

Table 1: Key Stages in Maillard Reaction Leading to Potential O-Glycosylation

| Stage | Description | Reactants | Key Intermediates/Products |

|---|---|---|---|

| Initial Stage | Condensation and rearrangement | Amino group (e.g., from this compound) + Reducing Sugar (e.g., Glucose) | Schiff Base, Amadori Product |

| Intermediate Stage | Degradation of Amadori products | Amadori Product | Reactive carbonyls (e.g., dicarbonyls, 3-deoxyglucosone), Sugar fragments |

| Potential Final Stage | Reaction with hydroxyl groups | Reactive carbonyls + Hydroxyl group (e.g., from this compound) | O-Glycosylated Derivatives, Melanoidins |

Formation of Oxazolidines through Regioselective Ring Closure

This compound can undergo regioselective ring closure with aldehydes or ketones to form substituted oxazolidines. This reaction is a condensation process that involves the primary amino group and one of the adjacent hydroxyl groups, resulting in a five-membered heterocyclic ring containing both oxygen and nitrogen.

The reaction of amino diols with aldehydes such as formaldehyde (B43269) or benzaldehyde (B42025) is a known method for producing oxazolidine (B1195125) structures. nih.gov In the case of this compound, the presence of two hydroxyl groups at the C1 and C2 positions offers the possibility of forming two different regioisomeric oxazolidine rings. The regioselectivity of the cyclization—determining whether the C1-hydroxyl or the C2-hydroxyl group participates in the ring formation with the C3-amino group—is a critical aspect of this transformation. Studies on analogous 3-amino-1,2-diols have demonstrated that such reactions can proceed with high regioselectivity, often favoring the formation of one isomer exclusively. nih.gov

The formation of the oxazolidine ring typically proceeds via the initial formation of a hemiaminal intermediate from the reaction of the amine and the aldehyde, followed by an intramolecular cyclization with the elimination of a water molecule. The specific isomer formed can be influenced by thermodynamic and kinetic factors, including the stability of the resulting ring system.

Table 2: Regioselective Oxazolidine Formation from this compound

| Reactant 1 | Reactant 2 (Aldehyde) | Potential Product | Ring System |

|---|---|---|---|

| This compound | Formaldehyde | (4,5-dihydroxybutyl)oxazolidine derivative | Oxazolidine |

| This compound | Benzaldehyde | Phenyl-substituted (4,5-dihydroxybutyl)oxazolidine derivative | Oxazolidine |

| This compound | Acetone | Dimethyl-substituted (4,5-dihydroxybutyl)oxazolidine derivative | Oxazolidine |

Derivatization for Enhanced Compatibility with Analytical Probes (e.g., with glycine (B1666218) and ethylene (B1197577) diamine for chirality sensing)

To facilitate the analysis of chiral molecules like this compound, particularly for determining enantiomeric composition, derivatization is a crucial strategy. oup.comtandfonline.com This process involves reacting the analyte with a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers. nih.gov These resulting diastereomers have different physical properties and can be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC). nih.govnanobioletters.com

The primary amino group of this compound is the typical site for such derivatization. nih.gov A wide array of CDAs are available, with one of the most common being Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). nih.govnih.gov The reaction involves the nucleophilic substitution of the fluorine atom on the FDAA molecule by the amino group of the aminodiol. nih.gov This creates a covalent bond and introduces a chiral center of known configuration, thus forming a pair of diastereomers from the racemic aminodiol. These derivatives often possess strong chromophores (like the dinitrophenyl group in FDAA), which enhances their detectability by UV-Vis detectors in HPLC systems. nih.gov

Other reagents, such as o-phthaldialdehyde (OPA) in combination with chiral thiols (e.g., N-isobutyryl-L-cysteine), are also used to form fluorescent isoindole derivatives, allowing for highly sensitive detection. researchgate.netresearchgate.net While glycine and ethylene diamine are not standard derivatizing agents themselves, the principle of derivatization is to enhance compatibility with analytical systems, which can include complex chirality sensing platforms where such molecules might act as ligands or components of a chiral selector. The fundamental step remains the initial derivatization of the analyte to make it detectable and separable. nih.govsigmaaldrich.com

Table 3: Common Chiral Derivatizing Agents (CDAs) for Amino Groups

| Chiral Derivatizing Agent (CDA) | Abbreviation | Functional Group Targeted | Resulting Derivative | Analytical Advantage |

|---|---|---|---|---|

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Primary Amine | Dinitrophenyl (DNP) derivative | Strong UV absorbance |

| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Primary Amine | Thiourea derivative | UV absorbance |

| o-Phthaldialdehyde / Chiral Thiol | OPA / e.g., IBLC | Primary Amine | Fluorescent isoindole derivative | High sensitivity (fluorescence) |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Primary Amine | Urethane (B1682113) derivative | UV absorbance |

Applications of 3 Aminobutane 1,2 Diol in Asymmetric Synthesis and Catalysis

Utilization as a Chiral Building Block in Complex Organic Molecule Synthesis

Chiral 1,2-amino alcohols are valuable building blocks in the synthesis of complex, biologically active molecules and pharmaceuticals. nih.govnih.govenamine.net Their bifunctional nature, possessing both an amino and two hydroxyl groups, allows for the introduction of multiple stereocenters and functional group handles for further chemical transformations.

In principle, 3-Aminobutane-1,2-diol, with its defined stereochemistry, could serve as a key starting material or intermediate. Its structure is a component of various natural products and medicinal compounds. nih.gov Synthetic strategies could involve using the amine or hydroxyl groups for nucleophilic attack, protection, or as anchoring points for building larger molecular frameworks. However, specific examples of complex molecules synthesized directly from this compound as a key chiral building block are not prominently reported in the reviewed literature. Research on other aminodiols, such as triply-stereogenic syn,anti-amino diols, demonstrates the general utility of this class of compounds in constructing core units of molecules like renin inhibitors. koreascience.kr

Employment as Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikiwand.com Amino alcohols are a well-established class of chiral auxiliaries, with notable examples including pseudoephedrine and various oxazolidinones derived from amino acids. wikipedia.orgnih.gov

Theoretically, this compound could be employed as a chiral auxiliary. It could be attached to a prochiral substrate, for instance, by forming an amide, ester, or acetal. The inherent chirality of the aminodiol would then direct the approach of a reagent to one face of the molecule, leading to a diastereoselective transformation.

Common reactions where such auxiliaries are used include:

Alkylation of enolates: To produce enantiomerically enriched carboxylic acids, aldehydes, or ketones. nih.gov

Aldol (B89426) reactions: To control the stereochemistry of the resulting β-hydroxy carbonyl compound.

Diels-Alder reactions: To influence the facial selectivity of the cycloaddition.

Despite this potential, specific studies detailing the use of this compound as a chiral auxiliary, including data on diastereomeric excess (de) or enantiomeric excess (ee) achieved in specific reactions, are not available in the surveyed literature. Research on similar structures, like (S,S)-cyclohexane-1,2-diol, has shown high diastereoselectivity (92->95% de) in the alkylation of β-keto esters. nih.gov

Development of Ligands for Transition Metal Catalysis (e.g., coordination with transition metals for asymmetric catalysis)

The amino and hydroxyl groups of this compound make it a potential candidate for a bidentate or tridentate ligand that can coordinate with transition metals. Chiral ligands are crucial components of asymmetric catalysis, where a small amount of a chiral metal complex can generate large quantities of an enantiomerically enriched product.

Amino alcohol-derived ligands are widely used in various catalytic asymmetric reactions, including:

Asymmetric reductions: For the enantioselective reduction of ketones to alcohols.

Asymmetric additions: Such as the addition of organometallic reagents to aldehydes or imines.

Asymmetric hydrogenations: For creating chiral centers from prochiral olefins.

Research on monoterpene-based 3-amino-1,2-diols has demonstrated their successful application as chiral ligands in the addition of diethylzinc (B1219324) to benzaldehyde (B42025), achieving moderate to good enantioselectivities (up to 94% ee). nih.govdntb.gov.ua While this suggests that this compound could form effective chiral catalysts, specific research on its coordination with transition metals and application in asymmetric catalysis is lacking. Studies on other amino alcohols have shown that they can form catalytically active species in situ with borane (B79455) for the asymmetric reduction of ketones. mdpi.com

Participation in Stereoselective Organic Transformations

Beyond serving as a building block, auxiliary, or ligand, this compound could directly participate in stereoselective transformations. The functional groups of the molecule can be modified to create new chiral derivatives that undergo further reactions. For instance, stereoselective synthesis of pinane-based 2-amino-1,3-diols has been achieved through processes like stereoselective aminohydroxylation. beilstein-journals.org

The inherent stereocenters of this compound can influence the stereochemical outcome of reactions at adjacent positions, a concept known as substrate control. This is a fundamental strategy in asymmetric synthesis. However, specific examples of stereoselective organic transformations where this compound is the primary substrate and directing group are not well-documented in the available literature.

Stereochemical Characterization and Enantiomeric Analysis of 3 Aminobutane 1,2 Diol Systems

Spectroscopic Methods for Stereochemistry Elucidation

Spectroscopic techniques are indispensable tools for the detailed structural analysis of chiral molecules. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiroptical techniques provide complementary information regarding the connectivity, conformation, and absolute configuration of stereoisomers.

NMR spectroscopy is a powerful, non-destructive technique that provides extensive insights into molecular structure and dynamics in solution. nih.govnih.gov For 3-aminobutane-1,2-diol, which has two chiral centers, NMR is crucial for determining the relative configuration of the amino and hydroxyl groups.

One-dimensional (1D) NMR, specifically ¹H NMR, provides initial information on the chemical environment of protons, their multiplicity (splitting patterns), and integration. However, for complex stereoisomers, significant signal overlap can occur. nih.gov Two-dimensional (2D) NMR experiments are therefore essential for unambiguous assignment and determination of relative stereochemistry. nih.govbeilstein-journals.orgbeilstein-journals.org

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, helping to establish the proton connectivity within the butane backbone of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of ¹³C signals based on the already assigned ¹H signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, further confirming the molecular framework. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly vital for stereochemical assignment. It identifies protons that are close in space, regardless of whether they are bonded. nih.gov For this compound, NOE cross-peaks between protons on the C2 and C3 stereocenters can differentiate between the syn ((2R,3R) or (2S,3S)) and anti ((2R,3S) or (2S,3R)) diastereomers.

The relative configuration of diastereomers can be determined by analyzing the coupling constants (³J_HH) and NOESY data. nih.govbeilstein-journals.org

Table 1: Representative ¹H NMR Data for a Diastereomer of this compound.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | 2D NMR Correlations |

|---|---|---|---|---|

| H1a, H1b | 3.50 - 3.65 | m | - | HSQC: C1; COSY: H2 |

| H2 | 3.80 | ddd | 3.5, 5.0, 7.5 | HSQC: C2; COSY: H1, H3 |

| H3 | 3.10 | dq | 7.5, 6.8 | HSQC: C3; COSY: H2, H4 |

Variable-temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational changes. nih.govnih.gov In this compound, intramolecular hydrogen bonding between the amino and hydroxyl groups can lead to the existence of multiple stable conformers (rotamers) in solution. The ratio of these conformers is often temperature-dependent.

By recording ¹H NMR spectra at different temperatures, changes in chemical shifts and coupling constants can be observed. nih.govscispace.com These changes reflect shifts in the conformational equilibrium. For example, a downfield shift of hydroxyl or amine protons upon cooling typically indicates stronger involvement in hydrogen bonding. Analysis of the coupling constants at various temperatures can allow for the calculation of the relative populations of different staggered conformers using the Karplus equation, providing insight into the thermodynamics of the conformational equilibrium. Deviations from linear trends in chemical shift versus temperature can also indicate exchange between distinct conformational states. nih.gov

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and torsional angles, thereby establishing both the relative and absolute configuration of all stereocenters. beilstein-journals.orgbeilstein-journals.orgnih.gov

For a chiral molecule like this compound, successful crystallization of a single enantiomer (or a derivative thereof with a known chiral auxiliary) allows for the determination of its absolute configuration through anomalous dispersion effects. The resulting crystallographic data not only confirms the connectivity but also reveals the specific syn or anti relationship between the substituents on C2 and C3 and their absolute (R/S) designations. beilstein-journals.org This technique was instrumental in determining the relative stereochemistry of pinane-fused oxazolidin-2-ones, which are derivatives of aminodiols. beilstein-journals.orgnih.gov

Table 2: Illustrative Crystallographic Data for a this compound Derivative.

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₁₁NO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 7.45 |

| c (Å) | 13.21 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 579.8 |

| Z | 4 |

| R-factor | < 0.05 |

Chiroptical techniques measure the differential interaction of a chiral substance with left and right circularly polarized light. These methods are highly sensitive to the stereochemistry of a molecule.

Electronic Circular Dichroism (ECD) is an absorption spectroscopy method that provides information about the absolute configuration of chiral molecules. nih.gov The ECD spectrum plots the difference in absorption of left and right circularly polarized light (Δε) against wavelength. The resulting positive or negative bands, known as Cotton effects, are characteristic of the molecule's stereostructure.

For a molecule like this compound, which lacks a strong chromophore, derivatization with a chromophoric group is often necessary to obtain a measurable ECD spectrum. The sign of the observed Cotton effects can then be empirically correlated with the absolute configuration of the stereocenters. More reliably, the experimental ECD spectrum is compared with the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., (2R,3S)). researchgate.net A match between the experimental and computed spectra provides strong evidence for the assigned absolute configuration. researchgate.net

Chiroptical Techniques

Chirality Sensing with Stereodynamic Probes

Chirality sensing using stereodynamic probes is a sophisticated method for determining the stereochemistry of chiral molecules like this compound. These probes are chromophoric molecules that are either achiral or exist as a racemic mixture of rapidly interconverting enantiomers. rsc.org When a chiral substrate, such as an enantiomer of this compound, interacts with the probe, it induces a specific, stable conformation in the probe molecule. rsc.org This covalent or noncovalent binding event effectively transfers the chiral information from the analyte to the sensor. rsc.org

The resulting complex becomes chiroptically active, generating a distinct signal in circular dichroism (CD) spectroscopy. rsc.org The analysis of the CD spectrum, particularly the observed Cotton effects, can provide precise information about the absolute configuration and the enantiomeric composition of the analyte. rsc.org Some stereodynamic probes are designed to produce a dual response, offering readouts in both CD and fluorescence spectroscopy. nih.gov For amino alcohols like this compound, probes containing a salicylaldehyde moiety can rapidly bind to the molecule, translating the binding event into a distinct chiroptical response that allows for the determination of absolute configuration and enantiomeric excess. nih.gov

| Probe Type | Interaction Mechanism | Spectroscopic Output | Application for this compound |

| Stereodynamic Chromophoric Probes | Noncovalent or covalent interaction induces a preferred conformation in the probe. | Circular Dichroism (CD) | Determination of absolute configuration and enantiomeric excess by analyzing induced Cotton effects. |

| Dual-Response Probes | Substrate binding prompts both a conformational change and a change in fluorescence properties. | CD and Fluorescence | In situ determination of absolute configuration, enantiomeric excess, and total concentration. |

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are essential for the quantitative assessment of the enantiomeric purity of chiral compounds such as this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are among the most powerful and widely used techniques for separating and quantifying enantiomers. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the chiral purity of amino alcohols. google.comgoogle.com For compounds like this compound that lack a strong chromophore, a preliminary derivatization step is often necessary to facilitate detection by a UV detector and to enable chiral recognition. google.com The primary amine group of this compound can be reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers possess distinct physicochemical properties, allowing for their separation on a standard achiral stationary phase, such as a reversed-phase C18 column. google.comgoogle.com

The choice of mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and a buffered aqueous solution, is optimized to achieve the best separation between the diastereomeric peaks. google.comgoogle.com The enantiomeric excess (e.e.) is then calculated by integrating the peak areas corresponding to each diastereomer in the chromatogram.

Table 1: Illustrative HPLC Conditions for Chiral Purity Analysis of a Related Compound (3-Aminobutanol) after Derivatization

| Parameter | Condition |

| Chromatographic Column | Dima Reversed-Phase C18 (250 x 4.6 mm, 5 µm) google.com |

| Mobile Phase | 40% Acetonitrile - 60% Buffered Saline (0.1% NaH₂PO₄, pH 4.5) google.com |

| Flow Rate | 1.0 mL/min google.comgoogle.com |

| Column Temperature | 30°C google.comgoogle.com |

| Detection Wavelength | 254 nm google.comgoogle.com |

| Injection Volume | 20 µL google.comgoogle.com |

Gas Chromatography for Optically Active Compounds

Gas chromatography (GC) is another highly effective method for the enantiomeric analysis of volatile or semi-volatile optically active compounds. nih.gov To apply this technique to this compound, a derivatization step is typically required to increase its volatility and thermal stability. The hydroxyl and amino groups can be converted into less polar esters or ethers.

The separation of the resulting enantiomeric derivatives is then achieved on a chiral stationary phase (CSP). These phases are coated with a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. Alternatively, the derivatization can be performed with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral GC column. researchgate.netagriculturejournals.cz GC coupled with mass spectrometry (GC-MS) can be used for definitive identification and sensitive quantification of the separated enantiomers. nih.gov

Derivatization Strategies for Chiral Analysis

Derivatization is a key strategy in the chiral analysis of this compound, converting the enantiomers into species that are more easily detected and differentiated. This often involves reacting the amino or hydroxyl groups with a reagent to attach a fluorescent or chromophoric tag.

Fluorescence-Based Assays for Enantiomeric Excess Determination (e.g., with 2-formylphenylboronic acid and chiral amines)

A highly sensitive fluorescence-based assay for determining the enantiomeric excess (e.e.) of chiral diols and amino alcohols relies on the principles of dynamic covalent self-assembly. nih.govbath.ac.uk This method involves the reaction of the chiral analyte, such as this compound, with 2-formylphenylboronic acid and an enantiopure fluorescent amine (e.g., tryptophanol). nih.govbath.ac.uk

The three components self-assemble to form diastereomeric iminoboronate esters. nih.govbath.ac.uk These diastereomeric complexes exhibit different photophysical properties, resulting in a distinct fluorescence signal (wavelength and intensity) for each enantiomer of the analyte. bath.ac.ukbath.ac.uk The fluorescence response is directly related to the enantiomeric composition of the sample, allowing for a rapid and accurate determination of e.e. without the need for chromatographic separation. nih.gov This high-throughput screening method is effective for molecules containing a 1,2- or 1,3-diol moiety. nih.gov

Table 2: Components of the Fluorescence-Based Self-Assembly Assay

| Component | Role | Example |

| Chiral Analyte | The compound whose enantiomeric excess is to be determined. | This compound |

| Boronic Acid Derivative | Links the analyte and the fluorescent reporter. | 2-Formylphenylboronic acid nih.govbath.ac.ukbath.ac.uk |

| Enantiopure Fluorescent Reporter | Provides the fluorescence signal and induces diastereomeric differentiation. | Tryptophanol nih.gov or BINOL derivatives bath.ac.uk |

O-Phthaldialdehyde (OPA) Derivatization for Fluorescent Adduct Formation

O-Phthaldialdehyde (OPA) is a widely used derivatization reagent for the analysis of primary amines. In the presence of a thiol, OPA reacts with the primary amine group of this compound under basic conditions to form a highly fluorescent isoindole derivative. This reaction is rapid and provides a sensitive means of detection.

For the purpose of chiral analysis, a chiral thiol, such as N-isobutyryl-L-cysteine, is used in the reaction. nih.gov The derivatization of the two enantiomers of this compound with OPA and the single enantiomer of the chiral thiol results in the formation of a pair of diastereomeric fluorescent adducts. nih.gov These diastereomers can then be readily separated and quantified using reversed-phase HPLC with fluorescence detection, allowing for the determination of the enantiomeric ratio of the original sample. nih.gov

Mass Spectrometry (MS) for Structural Elucidation of Derivatives (e.g., MALDI-TOF MS)

Mass spectrometry (MS) serves as a pivotal analytical technique for the structural elucidation of this compound derivatives. Among the various MS methods, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is particularly noteworthy for its ability to analyze small molecules, including derivatized aminodiols, with high sensitivity. The derivatization of the parent compound is often a prerequisite for effective MALDI-TOF MS analysis, as it enhances ionization efficiency and can provide more structurally informative fragmentation patterns.

The primary amino group and the two hydroxyl groups of this compound offer multiple sites for derivatization. A common strategy involves the acylation of the amino group to form an N-acyl derivative. This modification not only increases the molecular weight, moving the signal to a region of the mass spectrum with less interference from the matrix, but also influences the fragmentation pathways in subsequent tandem mass spectrometry (MS/MS) experiments.

In a typical MALDI-TOF MS analysis, the derivatized this compound is co-crystallized with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB). Upon irradiation with a laser, the matrix absorbs energy and facilitates the desorption and ionization of the analyte molecules, primarily as protonated species [M+H]⁺. The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the derivative, confirming the success of the derivatization step.

For deeper structural insights, tandem mass spectrometry (MALDI-TOF/TOF MS) is employed. In this technique, the molecular ion of the derivatized this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is a fingerprint of the molecule's structure. The fragmentation of N-acylated aminodiols typically involves cleavages at specific bonds, providing information about the acyl group and the aminodiol backbone. For instance, the loss of water and cleavages adjacent to the carbonyl group and the C-C bonds of the butane backbone are common fragmentation pathways.

The stereochemistry of this compound derivatives can also influence the fragmentation patterns observed in mass spectrometry. Diastereomers, due to their different spatial arrangements, can exhibit variations in the relative abundances of certain fragment ions nih.govnih.gov. Although these differences can sometimes be subtle, they can be used for stereochemical assignment when combined with the analysis of reference compounds of known stereochemistry. The stereospecific fragmentation may be more pronounced in cyclic derivatives or after complexation with chiral selectors.

Research Findings from Analogous Systems

While specific MALDI-TOF MS studies on this compound derivatives are not extensively documented in the cited literature, research on analogous small molecules with amino and hydroxyl groups provides a strong basis for predicting their mass spectrometric behavior. For instance, studies on N-acylated amino acids have shown characteristic fragmentation patterns that allow for their identification and differentiation nih.gov. The fragmentation of these compounds often involves neutral losses of water and ketene from the protonated molecular ions nih.gov.

Furthermore, the analysis of small molecules with primary amine functional groups by MALDI-TOF MS has been significantly improved through charge derivatization, which adds a permanently charged tag to the analyte, thereby increasing the sensitivity of the analysis into the femtomole range nih.gov. Tandem mass spectrometry of derivatized amino acids has also been shown to be capable of distinguishing between isomeric and isobaric compounds without the need for chromatographic separation nih.govnih.gov.

The table below illustrates a hypothetical fragmentation pattern for an N-acetyl derivative of this compound, based on established fragmentation principles for small N-acylated compounds and amino alcohols.

| Observed m/z | Proposed Fragment Ion | Interpretation |

|---|---|---|

| 148.123 | [M+H]⁺ | Protonated molecular ion of N-acetyl-3-aminobutane-1,2-diol |

| 130.112 | [M+H - H₂O]⁺ | Loss of a water molecule from the diol moiety |

| 112.101 | [M+H - 2H₂O]⁺ | Loss of two water molecules |

| 102.086 | [M+H - CH₃CHO]⁺ | Cleavage of the C2-C3 bond with hydrogen rearrangement |

| 88.076 | [CH₃CONHCH(CH₃)]⁺ | Cleavage of the C2-C3 bond |

| 74.060 | [HOCH₂CH(OH)]⁺ | Cleavage of the C2-C3 bond with charge retention on the diol fragment |

| 44.050 | [CH₃CHNH₂]⁺ | Immonium ion resulting from cleavage adjacent to the nitrogen atom |

This table is a representative example based on general fragmentation patterns and does not represent experimentally verified data for this specific compound from the provided search results.

Mechanistic Insights into Reactions Involving 3 Aminobutane 1,2 Diol

Elucidation of Reaction Mechanisms in Organic Synthesis

In organic synthesis, chiral molecules like 3-aminobutane-1,2-diol are instrumental in elucidating reaction mechanisms, particularly in asymmetric synthesis where controlling the stereochemical outcome is critical. Amino diols can be employed as chiral auxiliaries, which are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.orgsigmaaldrich.com

The mechanism of stereochemical control involves the formation of a temporary covalent bond between the this compound auxiliary and the substrate, often forming a cyclic intermediate such as an oxazolidinone. The inherent chirality of the auxiliary creates a sterically defined environment around the reaction center. For instance, in alkylation or aldol (B89426) reactions, the bulky substituents of the auxiliary block one face of the enolate, forcing the electrophile to approach from the less hindered face. wikipedia.org This facial bias ensures the formation of one stereoisomer in preference to the other. After the desired stereocenter is created, the auxiliary is cleaved from the product and can often be recovered for reuse. sigmaaldrich.com By studying the diastereoselectivity of these reactions, chemists can gain insight into the transition state geometries and the non-covalent interactions that govern stereochemical induction.

Table 1: Role of Chiral Auxiliaries in Mechanistic Studies

| Mechanistic Aspect | How the Auxiliary Provides Insight | Example Reaction Type |

|---|---|---|

| Transition State Geometry | The diastereomeric ratio of products reflects the energy difference between competing transition states. | Asymmetric Aldol Reactions |

| Steric Hindrance | Directs the approach of reagents from the least hindered face of the substrate-auxiliary complex. | Stereoselective Alkylation |

| Chelation Control | The amino and hydroxyl groups can coordinate to metal catalysts, forming a rigid chelate that influences reactivity and selectivity. | Metal-Catalyzed Reductions |

| Facial Selectivity | The chiral environment dictates which face of a prochiral group (e.g., an enolate or alkene) is more accessible to reagents. | Diels-Alder Reactions |

Investigations into Proton-Coupled Electron Transfer (PCET) Reactions

Proton-coupled electron transfer (PCET) is a fundamental process in chemistry and biology where both a proton and an electron are transferred in a single kinetic step or in separate, rapid succession. nih.govacs.org These reactions are crucial in biological energy conversion, DNA biosynthesis, and enzyme catalysis. nih.govprinceton.edu The mechanism of PCET can be concerted (CPET), where the proton and electron transfer simultaneously, or stepwise, involving a proton-then-electron (PT-ET) or electron-then-proton (ET-PT) pathway. acs.org

While direct studies on this compound are not prevalent, its structure is well-suited for investigating PCET mechanisms. The alcohol (O-H) and amine (N-H) groups can act as both proton and electron donors. For example, the oxidation of amino acids and other biological molecules at physiological pH often involves the loss of both a proton and an electron, implicating PCET. nih.gov In a hypothetical PCET reaction, the hydroxyl group of this compound could be oxidized. A stepwise ET-PT mechanism would involve the initial formation of a high-energy cation radical. Conversely, a concerted PCET mechanism avoids this unstable intermediate by transferring both particles in one step, representing a lower energy pathway. nih.gov Studying the kinetics of such reactions as a function of pH and redox potentials can help determine which mechanistic pathway is operative.

Table 2: Potential PCET Pathways for an Amino Diol

| Mechanism | Description | Key Intermediate |

|---|---|---|

| Concerted (CPET) | Electron and proton transfer in a single kinetic step. | None (direct to product radical) |

| Stepwise (ET-PT) | Electron is transferred first, followed by the proton. | Cation radical (e.g., R-OH•+) |

| Stepwise (PT-ET) | Proton is transferred first, followed by the electron. | Anion or neutral substrate (e.g., R-O-) |

Enzyme Mechanism Studies (e.g., as a model substrate for enzymes in amino acid metabolism)

The structural similarity of this compound to natural amino acids and other metabolites allows it to be used as a probe for studying enzyme mechanisms. It can act as a substrate analog or a mechanism-based inhibitor. For instance, studies on the coenzyme B12-dependent glycerol (B35011) dehydratase have utilized but-3-ene-1,2-diol, a close structural analog, as a mechanism-based inhibitor. nih.gov This enzyme's catalytic cycle proceeds via radical intermediates. nih.gov

When but-3-ene-1,2-diol binds to the enzyme's active site, it is expected to form a stabilized allylic radical that is not reactive enough to complete the catalytic cycle by abstracting a hydrogen atom. nih.gov This interrupts the enzyme's function and allows for the trapping and characterization of radical intermediates using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. Kinetic measurements showed but-3-ene-1,2-diol to be a competitive inhibitor of glycerol dehydratase. nih.gov Similarly, this compound could be used to study the mechanisms of enzymes like aminotransferases or dehydratases involved in amino acid metabolism. By observing how the enzyme processes this non-native substrate or is inhibited by it, researchers can infer details about the active site structure, the role of key residues, and the nature of catalytic intermediates.

Radical Reaction Mechanisms (e.g., in diastereoselective amidoacylation)

Radical reactions offer powerful methods for C-C and C-H bond formation under mild conditions. ineosopen.org The study of radical mechanisms involving amino diols is particularly relevant in the context of radical SAM (S-adenosyl-L-methionine) enzymes and stereoselective synthesis. Radical SAM enzymes catalyze a vast range of reactions by generating a highly reactive 5′-deoxyadenosyl radical, which initiates catalysis by abstracting a hydrogen atom from the substrate. nih.gov